4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine
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Overview
Description
“4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine” is an organic compound that contains a phenyl ring substituted with bromo, trifluoromethoxy, and two amino groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromo, trifluoromethoxy, and amino groups onto the phenyl ring. This could potentially be achieved through nucleophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with the bromo, trifluoromethoxy, and amino groups attached at the 4, 5, and 1,2 positions respectively .Chemical Reactions Analysis
As an aromatic amine, this compound could participate in various chemical reactions. For instance, it could act as a nucleophile in substitution reactions or as a base in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the amino groups could make it a base, while the bromo and trifluoromethoxy groups could make it more reactive .Scientific Research Applications
Synthetic Methodologies and Biological Activities
Benzodiazepine Synthesis : The compound serves as a precursor in the synthesis of benzodiazepines, particularly 1,4- and 1,5-benzodiazepines, which are crucial scaffolds in pharmaceuticals due to their diverse biological activities, including anti-anxiety and sedative properties. The synthetic strategies utilizing o-phenylenediamine derivatives highlight the significance of such compounds in developing new pharmacologically active molecules (Sunita Teli et al., 2023).
Halogenated Phenol Study : Although not directly related, studies on halogenated phenols, such as tribromophenol, provide context for the environmental persistence and potential toxicological impacts of brominated organic compounds. These insights are crucial for understanding the broader implications of synthesizing and using brominated derivatives in various applications (C. Koch & B. Sures, 2018).
Organometallic Chemistry : The compound's derivatives are explored within the scope of organometallic chemistry for developing new materials with potential application in catalysis and material science. This is exemplified by research on hydridotris(pyrazolyl)borato complexes of Group 5 metals, underscoring the versatility of brominated organic compounds in facilitating novel chemical reactions and material properties (M. Etienne, 1996).
Polybrominated Dibenzo-p-dioxins and Dibenzofurans : The study of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) is relevant for understanding the environmental and health implications of brominated organic compounds. Although the direct link to "4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine" is not made, the research on PBDDs and PBDFs highlights the need for cautious handling and assessment of brominated compounds due to their potential toxicity and persistence in the environment (J. Mennear & C. C. Lee, 1994).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-5-(trifluoromethoxy)benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYPCBHVYVIFFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Br)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650429 |
Source
|
Record name | 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156425-07-9 |
Source
|
Record name | 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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